
2,3-Bis(hexadecyloxy)propyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecyloxy)propyl methylphosphonate is a synthetic phosphonolipid compound It is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a methylphosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecyloxy)propyl methylphosphonate typically involves the reaction of hexadecanol with epichlorohydrin to form 2,3-bis(hexadecyloxy)propyl chloride. This intermediate is then reacted with methylphosphonic acid or its derivatives under basic conditions to yield the final product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(hexadecyloxy)propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Bis(hexadecyloxy)propyl methylphosphonate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of specialized lubricants and coatings.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl methylphosphonate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with specific proteins, influencing their function and activity. These interactions are mediated through the phosphonate group, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparaison Avec Des Composés Similaires
DEPN-8: A diether phosphonolipid analog of dipalmitoyl phosphatidylcholine.
Hexadecyloxypropyl-cidofovir: A derivative used in antiviral research.
Comparison: 2,3-Bis(hexadecyloxy)propyl methylphosphonate is unique due to its specific structure, which provides distinct physicochemical properties. Compared to DEPN-8, it has a different backbone and functional groups, leading to varied applications and interactions. Hexadecyloxypropyl-cidofovir, while similar in having a hexadecyloxy group, is primarily used in antiviral research, highlighting the diverse applications of these compounds .
Propriétés
Numéro CAS |
96337-51-8 |
|---|---|
Formule moléculaire |
C36H74O5P- |
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
2,3-dihexadecoxypropoxy(methyl)phosphinate |
InChI |
InChI=1S/C36H75O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-34-36(35-41-42(3,37)38)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3,(H,37,38)/p-1 |
Clé InChI |
KUOWSBVHEVTRKE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(C)[O-])OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



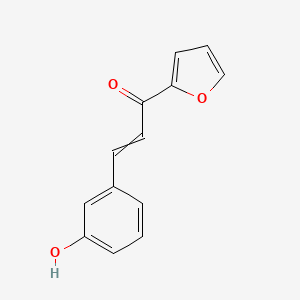

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
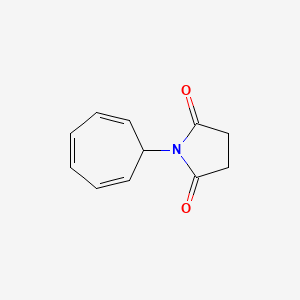
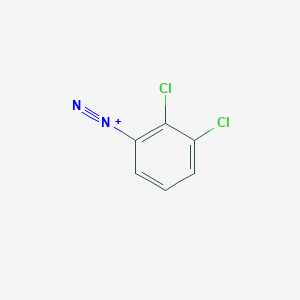
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
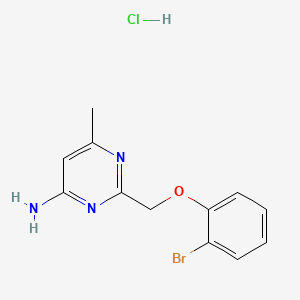


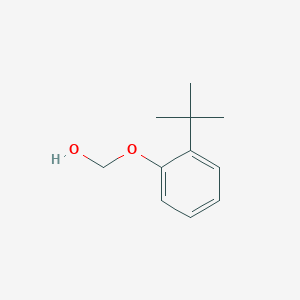
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


